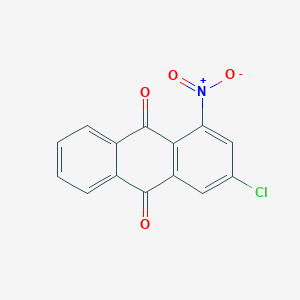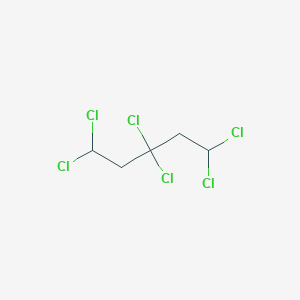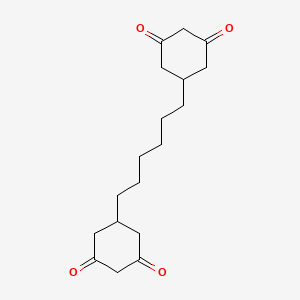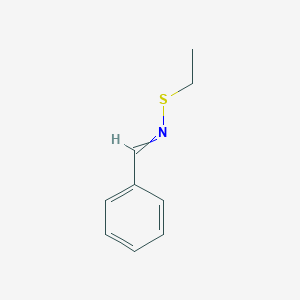
Benzamide, N-butyl-2-(phenylacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-butyl-2-(phenylacetyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This specific compound has a butyl group and a phenylacetyl group attached to the nitrogen atom of the amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-butyl-2-(phenylacetyl)- typically involves the reaction of benzoic acid derivatives with amines. One common method is the acylation of N-butylamine with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of Benzamide, N-butyl-2-(phenylacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-butyl-2-(phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitrobenzamides, sulfonyl benzamides, and halogenated benzamides.
Aplicaciones Científicas De Investigación
Benzamide, N-butyl-2-(phenylacetyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-butyl-2-(phenylacetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
Benzamide, N-butyl-2-(phenylacetyl)- is unique due to its specific structural features, such as the presence of both butyl and phenylacetyl groups
Propiedades
Número CAS |
60984-30-7 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-butyl-2-(2-phenylacetyl)benzamide |
InChI |
InChI=1S/C19H21NO2/c1-2-3-13-20-19(22)17-12-8-7-11-16(17)18(21)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,20,22) |
Clave InChI |
AHTNDQRAHULFOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC=CC=C1C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)




![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)


![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
